molecular formula C19H23NO4 B12685776 (5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate CAS No. 66641-10-9

(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate

Cat. No.: B12685776
CAS No.: 66641-10-9
M. Wt: 329.4 g/mol
InChI Key: QSMMSROGHQAUSB-SSTWWWIQSA-N
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Description

(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate is a complex organic compound belonging to the morphinan class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate typically involves multiple steps, starting from simpler organic moleculesSpecific catalysts and reaction conditions, such as temperature and pH, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate involves its interaction with specific molecular targets in the body. These interactions can modulate various biochemical pathways, leading to its observed pharmacological effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Morphine: Another morphinan derivative with potent analgesic properties.

    Codeine: A less potent derivative used for its analgesic and antitussive effects.

    Oxycodone: A semi-synthetic derivative with strong analgesic effects.

Uniqueness

(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate is unique due to its specific structural features, such as the epoxy and hydroxy groups, which contribute to its distinct pharmacological profile. These structural differences can result in variations in potency, efficacy, and side effects compared to other similar compounds .

Properties

CAS No.

66641-10-9

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

InChI

InChI=1S/C19H23NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3,5,12-13,15,18,22H,4,6-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

QSMMSROGHQAUSB-SSTWWWIQSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C

Canonical SMILES

CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Origin of Product

United States

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